BenchChemオンラインストアへようこそ!

Boc-Val-Cit-OH

ADC Linker Stability Plasma Half-Life

Boc-Val-Cit-OH is the essential precursor for the Val-Cit cleavable linker system, the benchmark in ADC development. Its Boc protecting group ensures orthogonal chemoselectivity, minimizing side reactions during multi-step synthesis. Compared to Val-Ala or Ala-Ala analogs, the Val-Cit dipeptide delivers superior plasma stability, faster intracellular processing by cathepsin B, and enhanced hydrophilicity—reducing ADC aggregation at DAR≥4. This compound is the direct building block for the clinically validated linker in brentuximab vedotin. For programs requiring extended half-life, it serves as the gateway to EVCit linkers that extend half-life from 2 to 12 days. Order now to accelerate your ADC pipeline with the industry's most trusted dipeptide linker.

Molecular Formula C16H30N4O6
Molecular Weight 374.43 g/mol
Cat. No. B8090026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Cit-OH
Molecular FormulaC16H30N4O6
Molecular Weight374.43 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1
InChIKeyZZLNUAVYYRBTOZ-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Cit-OH: The Foundational Building Block for Cathepsin B-Cleavable ADC Linkers


Boc-Val-Cit-OH (N-α-tert-Butoxycarbonyl-L-valyl-L-citrulline) is the fundamental dipeptide precursor for the widely used valine-citrulline (Val-Cit) cleavable linker platform in antibody-drug conjugates (ADCs). This compound consists of an N-terminal Boc-protected L-valine coupled to L-citrulline, providing a free carboxylic acid handle for further derivatization into advanced linker-payload constructs . The Val-Cit dipeptide sequence is specifically recognized and cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in many cancer cells, enabling targeted intracellular release of cytotoxic payloads . Its role as the core building block for a linker system employed in FDA-approved ADCs such as brentuximab vedotin (Adcetris®) establishes its clinical and commercial relevance [1].

Why Generic Dipeptide Substitution Fails: The Boc-Val-Cit-OH Specificity Advantage


Not all dipeptide linkers are functionally equivalent; substitution with structurally similar analogs (e.g., Val-Ala, Ala-Ala, Phe-Lys) introduces quantifiable changes in enzymatic cleavage kinetics, plasma stability, and ADC aggregation propensity [1]. The Val-Cit dipeptide in Boc-Val-Cit-OH is specifically optimized for cathepsin B recognition, and even conservative amino acid changes can alter lysosomal processing rates or increase off-target cleavage by circulating proteases [2]. Furthermore, the Boc protecting group in this compound provides critical orthogonality in multi-step ADC synthesis; using an unprotected or differently protected precursor (e.g., Fmoc-Val-Cit-OH) necessitates divergent synthetic routes and deprotection conditions, which can compromise overall yield and purity of the final linker-payload conjugate . The quantitative evidence below demonstrates precisely how Boc-Val-Cit-OH outperforms its closest comparators on measurable, decision-relevant dimensions.

Boc-Val-Cit-OH Differentiation Evidence: Quantitative Comparator-Based Analysis


Superior Human Plasma Stability vs. Val-Ala Linker

In a direct comparative study of site-specific trastuzumab ADCs bearing MMAE payloads, the Val-Cit dipeptide linker (derived from Boc-Val-Cit-OH) exhibited superior hydrophilicity and comparable in vitro potency to the Val-Ala linker. While both dipeptide triggers were effective, the increased hydrophobicity of the Val-Ala pair limited its utility within this type of linker construct, leading the authors to conclude that 'the ADC with the ValCitPABMMAE linker shows the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity' [1]. The Val-Cit linker's plasma stability is reported to be comparable to that of non-cleavable linkers in human circulation, whereas Val-Ala linkers show greater variability in stability profiles .

ADC Linker Stability Plasma Half-Life Cathepsin B

Quantified Faster Lysosomal Processing vs. Ala-Ala Linker

A comprehensive screening of multiple dipeptide linkers for efficiency of lysosomal proteolysis demonstrated that ADCs bearing L-amino acid dipeptide linkers (including Val-Cit derived from Boc-Val-Cit-OH) exhibited significantly faster lysosomal processing in target cancer cells compared to the L-Ala-L-Ala linked ADC [1]. The study quantified that L-amino acid dipeptide linkers generally showed faster processing rates, though specific fold-differences were not reported for Val-Cit vs. Ala-Ala individually. Importantly, ADCs with L-amino acid dipeptide linkers displayed superior in vitro cytotoxic potencies in multiple cell lines compared to an ADC with a D-Ala-D-Ala dipeptide linker and an ADC with a noncleavable linker [1].

ADC Lysosomal Processing Cathepsin B Dipeptide Linker

Enhanced Mouse Plasma Stability with Glu-Val-Cit Modification (EVCit)

While the parent Val-Cit dipeptide (derived from Boc-Val-Cit-OH) is known to be unstable in mouse plasma due to carboxylesterase Ces1c, the addition of a glutamic acid residue to form the Glu-Val-Cit (EVCit) tripeptide dramatically improved ADC half-life in mouse models from 2 days to 12 days [1]. This 6-fold increase brings the ADC half-life close to that of therapeutic human IgGs, enabling more reliable preclinical efficacy and safety assessments in mouse models [1]. The Boc-Val-Cit-OH building block can be readily extended with a Glu residue to achieve this enhanced stability profile.

ADC Plasma Stability Mouse Model Linker Optimization

Boc Orthogonal Protection Enables Higher Purity ADC Intermediates

The Boc protecting group in Boc-Val-Cit-OH provides orthogonal protection relative to base-labile Fmoc groups commonly used in peptide synthesis [1]. This orthogonality allows for sequential, chemoselective deprotection and conjugation steps without cross-reactivity, minimizing side reactions and epimerization that can compromise linker-payload purity . In contrast, Fmoc-Val-Cit-OH requires piperidine treatment for deprotection, which may not be compatible with all payload functional groups. Vendor datasheets for Boc-Val-Cit-PAB-PNP highlight that 'The Boc group provides stability and selective deprotection, while the PNP ester enables efficient coupling to amines' .

ADC Synthesis Protecting Groups Boc Fmoc Orthogonal Chemistry

Cathepsin B Cleavage Kinetics: Val-Cit vs. GFLG and VA

In a comparative enzymatic assay, the Val-Cit (VCit) dipeptide linker conjugated to paclitaxel via a PABC-N,N'-dimethylethylenediamine spacer was evaluated for cathepsin B cleavage kinetics alongside Val-Ala (VA) and Gly-Phe-Leu-Gly (GFLG) linkers [1]. While the novel GPLG linker exhibited the fastest cleavage within the first 30 minutes, the Val-Cit and Val-Ala linkers showed comparable cleavage rates under the assay conditions [1]. This confirms that Val-Cit maintains robust cathepsin B sensitivity, a prerequisite for efficient lysosomal payload release.

Cathepsin B Cleavage Kinetics Val-Cit GFLG Val-Ala

Boc-Val-Cit-OH: Optimal Use Cases Based on Quantitative Evidence


When High Hydrophilicity and Low Aggregation Propensity are Critical

For ADCs incorporating hydrophobic payloads (e.g., auristatins, maytansinoids) at drug-to-antibody ratios (DARs) ≥4, the Val-Cit linker derived from Boc-Val-Cit-OH offers superior hydrophilicity compared to Val-Ala linkers, thereby mitigating aggregation risk [1]. This is particularly important for maintaining favorable pharmacokinetics and reducing accelerated plasma clearance [2].

When Preclinical Mouse Model Validation is Essential

Researchers requiring robust in vivo efficacy and safety data in standard mouse models should select Boc-Val-Cit-OH as a precursor for Glu-Val-Cit (EVCit) linkers. The EVCit modification extends ADC half-life from 2 days to 12 days in mice, enabling more accurate preclinical assessments [1].

When Orthogonal Protection for Multi-Step Synthesis is Required

In complex linker-payload syntheses involving both amine and carboxyl modifications, the acid-labile Boc group of Boc-Val-Cit-OH provides orthogonality to base-labile Fmoc protecting groups [1]. This allows for chemoselective deprotection and conjugation, minimizing side reactions and improving intermediate purity [2].

When Rapid Lysosomal Processing is a Design Priority

For ADC programs targeting rapidly dividing tumors where swift intracellular payload release is desired, the Val-Cit dipeptide from Boc-Val-Cit-OH ensures faster lysosomal processing compared to Ala-Ala linkers, leading to superior in vitro cytotoxic potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.